Antitumor agent-114

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

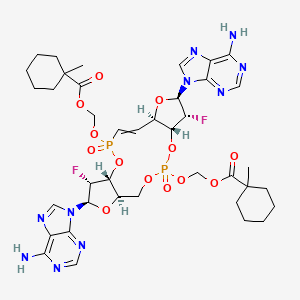

Molecular Formula |

C39H50F2N10O13P2 |

|---|---|

Molecular Weight |

966.8 g/mol |

IUPAC Name |

[(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-difluoro-3-[(1-methylcyclohexanecarbonyl)oxymethoxy]-3,12-dioxo-2,4,7,11,16-pentaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadec-13-en-12-yl]oxymethyl 1-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1 |

InChI Key |

BOURUQSKBIBXRG-STXGDPECSA-N |

Isomeric SMILES |

CC1(CCCCC1)C(=O)OCOP2(=O)C=C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@@H]6[C@@H](O2)[C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |

Canonical SMILES |

CC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |

Origin of Product |

United States |

Foundational & Exploratory

"Antitumor agent-114" mechanism of action

It appears that "Antitumor agent-114" is a hypothetical or proprietary designation not found in publicly available scientific literature. As a result, there is no established data on its mechanism of action, experimental protocols, or associated signaling pathways.

Therefore, it is not possible to provide an in-depth technical guide on this specific topic.

To fulfill your request for a detailed technical guide with data presentation, experimental protocols, and visualizations, please provide the name of a known and researched antitumor agent. For example, a well-documented agent like Paclitaxel , Imatinib , or Pembrolizumab would allow for the creation of a comprehensive report that meets your specifications.

Upon receiving the name of a recognized antitumor agent, a thorough search for relevant scientific literature will be conducted to generate the requested in-depth guide, complete with structured data tables, detailed experimental methodologies, and Graphviz diagrams of signaling pathways and workflows.

Antitumor Agent NC114: A Technical Guide on Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research on the antitumor agent NC114. Detailed protocols for the chemical synthesis and comprehensive physicochemical characterization of NC114 are not available in the cited literature. The focus of this guide is therefore on its biological characterization and mechanism of action.

Introduction

NC114 is a promising peptide mimetic compound that has demonstrated significant antitumor activity, particularly against colorectal cancer.[1][2][3] It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a compound of interest for further investigation and development in oncology.[1][2][3] This technical guide provides a comprehensive overview of the available data on NC114, with a focus on its biological effects, mechanism of action, and the experimental protocols used to elucidate these properties.

Biological Characterization and Antitumor Activity

NC114 has been shown to inhibit the proliferation of a range of colorectal cancer cell lines in a dose-dependent manner.[3] The half-maximal inhibitory concentration (IC₅₀) values highlight its potency against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of NC114 in Colorectal Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| SW480 | Data not available in abstract |

| HCT-116 | Data not available in abstract |

| Other CRC cell lines | Specific values not detailed in abstracts |

Note: While the source indicates that IC₅₀ values were determined for 11 colorectal cancer cell lines, the specific values are not provided in the abstract.[3]

Mechanism of Action: Signaling Pathway

NC114 exerts its antitumor effects by targeting key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the inhibition of the Wnt/β-catenin pathway through a cascade of events that ultimately prevents the transcription of genes necessary for cell cycle progression.[1][2]

NC114 treatment leads to the inhibition of Protein Kinase C-delta (PKCδ) activation and its subsequent kinase activity. This disrupts the MEK/ERK signaling cascade, which in turn reduces the phosphorylation of the transcription factor Forkhead Box Protein M1 (FOXM1).[1][2] The dephosphorylated FOXM1 is unable to translocate to the nucleus, preventing the formation of the T-cell factor-4 (TCF4)/β-catenin transcription complex.[1][2] This complex is critical for the expression of target genes such as cyclin D1 and survivin, which are essential for cell cycle progression and inhibition of apoptosis.[1] Consequently, NC114 induces growth arrest and prevents the transition of cells from the S to the G2/M phase of the cell cycle.[1][3]

Caption: Signaling pathway inhibited by NC114.

Experimental Protocols

While a protocol for the synthesis of NC114 is not publicly available, the following sections detail the methodologies used for its biological characterization.

Cell Viability Assay

To determine the cytotoxic effects of NC114 on colorectal cancer cell lines, a CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.

-

Cell Seeding: Plate colorectal cancer cells (e.g., SW480, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of NC114 (e.g., ranging from 1.52 nM to 30 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.[3]

-

Lysis and Luminescence Measurement: After the incubation period, add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of NC114 on cell cycle progression.

-

Cell Treatment: Culture colorectal cancer cells (e.g., SW480) and treat with a specific concentration of NC114 (e.g., 10 µM) or a vehicle control for a defined period (e.g., 8 hours).[3]

-

Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold ethanol. Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Data Analysis: Compare the cell cycle distribution of NC114-treated cells to the control cells to identify any cell cycle arrest.[3]

Western Blot Analysis

To investigate the effect of NC114 on protein expression and phosphorylation levels within its target signaling pathway.

-

Cell Lysis: Treat cells with NC114 as described above and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., total PKCδ, phosphorylated PKCδ, total ERK, phosphorylated ERK, FOXM1, β-catenin, Cyclin D1, Survivin, and a loading control like GAPDH).

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vivo Xenograft Model

To evaluate the antitumor efficacy of NC114 in a living organism.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD scid gamma mice).[3]

-

Tumor Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 5 x 10⁶ SW480 cells) into the flank of each mouse.[3]

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer NC114 (at a specified dose and schedule) or a vehicle control to the respective groups.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the NC114-treated and control groups to assess the in vivo antitumor activity.

Synthesis and Physicochemical Characterization

As of the latest available information, specific details regarding the synthesis protocol, chemical structure, and comprehensive physicochemical characterization (e.g., NMR, mass spectrometry, purity analysis) of NC114 have not been published in the peer-reviewed literature. Being a peptide mimetic, its synthesis is likely a multi-step process involving specialized organic chemistry techniques.

Conclusion

NC114 is a novel peptide mimetic with potent and selective antitumor activity against colorectal cancer cells. Its mechanism of action, involving the targeted inhibition of the PKCδ/MEK/ERK/FOXM1 signaling axis, presents a promising new therapeutic strategy. While the in vitro and in vivo data are encouraging, further research is required to fully elucidate its synthetic pathway, physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and long-term safety before it can be considered for clinical development.

References

- 1. Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of "Antitumor Agent-114": A Tale of Two distinct Therapeutic Strategies

The designation "Antitumor agent-114" refers to two separate and distinct investigational cancer therapies: ORIC-114 , a small molecule inhibitor targeting EGFR and HER2 mutations, and CHS-114 (formerly SRF114), a monoclonal antibody aimed at depleting regulatory T cells within the tumor microenvironment. This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action for each of these promising agents, tailored for researchers, scientists, and drug development professionals.

Part 1: ORIC-114 - A Precision Approach to EGFR and HER2 Driven Cancers

ORIC-114 is an orally bioavailable, brain-penetrant, irreversible small molecule inhibitor designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high potency against exon 20 insertion mutations.[1][2][3] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) and other solid tumors, and patients with these alterations often have a poor prognosis, particularly those who develop central nervous system (CNS) metastases.[3]

Discovery and Development Timeline

The development of ORIC-114 has progressed from initial library screening to clinical evaluation, with a focus on addressing the challenges of potency, selectivity, and brain permeability.

-

Discovery Phase: The journey of ORIC-114 began with the screening of a non-covalent kinase library, which identified an initial hit with moderate potency against EGFR exon 20.[4][5] Through medicinal chemistry efforts, this non-covalent hit was transformed into a covalent inhibitor targeting the cysteine residue (C797) in the active site of EGFR, leading to a significant enhancement in potency.[4][5]

-

Lead Optimization: A key challenge in developing EGFR/HER2 inhibitors is achieving selectivity over wild-type EGFR to minimize toxicities. The optimization of ORIC-114 focused on improving its kinase selectivity and pharmacokinetic properties.[4][5] Computational studies played a crucial role in understanding and improving the blood-brain barrier penetration of the molecule, identifying that compounds favoring an extended conformation were more permeable.[4][5]

-

Preclinical Development: Preclinical studies demonstrated that ORIC-114 is a potent and selective inhibitor of EGFR and HER2 exon 20 insertion mutants in both biochemical and cell-based assays.[6] In vivo studies using patient-derived xenograft (PDX) and intracranial NSCLC models showed that oral administration of ORIC-114 resulted in significant tumor regressions and, in some cases, complete responses.[3][7][8] These studies also confirmed its superior brain penetration compared to other EGFR inhibitors.[3][7][8]

-

Clinical Development: Based on its promising preclinical profile, ORIC-114 entered a Phase 1/1b clinical trial (NCT05315700) to evaluate its safety, pharmacokinetics, and antitumor activity in patients with advanced solid tumors harboring EGFR or HER2 alterations.[6][9][10][11][12][13][14] Initial data from this trial have shown encouraging clinical activity, including responses in heavily pretreated patients and those with CNS metastases, alongside a manageable safety profile. The dose-escalation portion of the trial has been completed, and dose-optimization and expansion cohorts are ongoing.[2][15]

Mechanism of Action: Irreversible Inhibition of EGFR and HER2

ORIC-114 exerts its antitumor effect by irreversibly binding to the ATP-binding site of EGFR and HER2 kinases, thereby blocking their downstream signaling pathways that are crucial for tumor cell proliferation and survival.[4][5] The covalent bond formation with the C797 residue ensures a sustained inhibition of the target kinases.

Mutations in EGFR and HER2, particularly exon 20 insertions, lead to the constitutive activation of these receptor tyrosine kinases. This results in the continuous activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive uncontrolled cell growth, proliferation, and survival. ORIC-114's irreversible inhibition of the mutated receptors effectively shuts down these oncogenic signals.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of ORIC-114.

Table 1: Preclinical In Vitro Potency of ORIC-114

| Cell Line/Target | Mutation | IC50 (nM) |

|---|---|---|

| BaF3-EGFR | A763_Y764insFHEA | 0.6 |

| BaF3-EGFR | D770_N771insNPG | 2.7 |

| BaF3-EGFR | Wild-Type | 2.3 |

| BaF3-HER2 | Wild-Type | 9.0 |

Data from biochemical and cell-based assays.[6]

Table 2: Preclinical In Vivo Efficacy of ORIC-114

| Xenograft Model | Mutation | Dose | Tumor Growth Inhibition |

|---|---|---|---|

| NSCLC PDX | EGFR Exon 20 (H773_V774insNPH) | 3 mg/kg QD | >100% (regressions) |

| Intracranial NSCLC | EGFR del 19 | 3 mg/kg QD | Significant Regressions |

QD: once daily; PDX: Patient-Derived Xenograft.[7]

Table 3: Preliminary Clinical Activity of ORIC-114 (Phase 1b)

| Patient Population | Prior Treatment | Objective Response Rate (ORR) |

|---|---|---|

| EGFR Exon 20 NSCLC | Heavily pretreated | Responses observed |

| EGFR Exon 20 NSCLC with CNS Mets | Heavily pretreated | Intracranial responses observed |

Data from the ongoing NCT05315700 trial.

Experimental Protocols

-

Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.

-

Tumor Implantation: Patient-derived tumor fragments or cancer cell lines (e.g., those harboring EGFR exon 20 insertions) are subcutaneously or intracranially implanted.

-

Drug Administration: Once tumors are established, mice are randomized to receive ORIC-114 (administered orally, once or twice daily) or vehicle control.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models). Body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess the levels of phosphorylated EGFR and downstream signaling proteins by methods like Western blotting or immunohistochemistry.[6]

-

Study Design: This is a first-in-human, open-label, multicenter, dose-escalation, and dose-expansion study.[9][10][11][13][14]

-

Patient Population: Patients with advanced solid tumors harboring EGFR or HER2 alterations who have exhausted available treatment options.[9][10][11][13][14]

-

Objectives: The primary objectives are to determine the recommended Phase 2 dose (RP2D) and/or maximum tolerated dose (MTD), and to evaluate the safety and tolerability of ORIC-114. Secondary objectives include assessing pharmacokinetics, pharmacodynamics, and preliminary antitumor activity.[9][10][11][13][14]

-

Treatment: ORIC-114 is administered orally on a continuous daily dosing regimen in 28-day cycles. The study includes both monotherapy and combination therapy arms (e.g., with chemotherapy).[9][10][11]

Part 2: CHS-114 - Targeting the Immunosuppressive Tumor Microenvironment

CHS-114 (formerly SRF114) is a fully human, afucosylated IgG1 monoclonal antibody that targets C-C chemokine receptor 8 (CCR8).[15][16] CCR8 is preferentially expressed on intratumoral regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[17][18] By selectively depleting these immunosuppressive cells, CHS-114 aims to unleash the patient's own immune system to fight cancer.

Discovery and Development Timeline

The development of CHS-114 has focused on creating a highly selective and potent antibody for depleting intratumoral Tregs.

-

Target Identification: CCR8 was identified as a promising therapeutic target due to its high and selective expression on Tregs within the tumor microenvironment compared to Tregs in peripheral tissues and other immune cells.[17][18]

-

Antibody Engineering: CHS-114 was developed as a human IgG1 antibody. The antibody was afucosylated, a modification that enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, such as natural killer (NK) cells and macrophages, thereby increasing its antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) activity.[16][19][20]

-

Preclinical Characterization: In preclinical studies, CHS-114 demonstrated selective binding to CCR8 and potent depletion of CCR8+ Tregs.[17] In vitro assays using dissociated human tumors showed that CHS-114 could activate NK cells and induce cytotoxicity against intratumoral Tregs.[17] In vivo studies in humanized mouse models confirmed the depletion of human CCR8+ Tregs, leading to an expansion of CD8+ effector T cells and inhibition of tumor growth.[17][21]

-

Clinical Development: CHS-114 is currently being evaluated in a Phase 1 clinical trial (NCT05635643) as both a monotherapy and in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[22] Preliminary results from this trial have shown an acceptable safety profile, dose-proportional pharmacokinetics, and evidence of peripheral CCR8+ Treg depletion, providing proof of mechanism.[19][20][22]

Mechanism of Action: Depletion of Intratumoral Regulatory T Cells

CHS-114's primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment through ADCC and ADCP.

-

Binding to CCR8: CHS-114 binds specifically to CCR8 on the surface of intratumoral Tregs.

-

Fc Receptor Engagement: The Fc portion of the afucosylated CHS-114 antibody then engages with FcγRIIIa receptors on effector immune cells, primarily NK cells and macrophages.

-

Effector Cell Activation and Treg Depletion: This engagement triggers the activation of the effector cells, leading to the release of cytotoxic granules (containing perforin and granzymes) by NK cells (ADCC) or phagocytosis of the Treg by macrophages (ADCP).

-

Restoration of Anti-Tumor Immunity: The depletion of immunosuppressive Tregs allows for the activation and proliferation of cytotoxic CD8+ T cells, which can then effectively recognize and kill tumor cells.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of CHS-114.

Table 4: Preclinical In Vivo Efficacy of CHS-114

| Animal Model | Treatment | Outcome |

|---|---|---|

| Humanized Mice | CHS-114 | Depletion of human CCR8+ Tregs, expansion of CD8+ T cells |

| Murine Tumor Models | CHS-114 | Reduced tumor growth |

Data from various preclinical studies.[16][17][21]

Table 5: Preliminary Clinical Data of CHS-114 (Phase 1)

| Parameter | Result |

|---|---|

| Safety | Acceptable safety profile, no dose-limiting toxicities reported |

| Pharmacokinetics | Dose-proportional exposure, half-life of 9-17 days |

| Pharmacodynamics | Robust depletion of peripheral CCR8+ Tregs |

Data from the ongoing NCT05635643 trial as of December 2023.[19][22]

Experimental Protocols

-

Target Cells: CCR8-expressing cells (e.g., engineered cell lines or isolated intratumoral Tregs).

-

Effector Cells: Isolated human NK cells or peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Labeled target cells are incubated with varying concentrations of CHS-114 or an isotype control antibody.

-

Effector cells are added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.

-

The co-culture is incubated for a defined period (e.g., 4-6 hours).

-

Cell lysis is quantified by measuring the release of the label (fluorescence or radioactivity) into the supernatant or by flow cytometry-based methods that detect apoptotic/dead target cells.

-

-

Model Generation: Highly immunodeficient mice (e.g., BRGS mice) are irradiated and then injected with human CD34+ hematopoietic stem cells.[12] This allows for the development of a human immune system within the mouse.

-

Tumor Implantation: Once human immune reconstitution is confirmed, human tumor cells (cell lines or PDX) are implanted.[12]

-

Treatment and Analysis: The humanized mice bearing human tumors are then treated with CHS-114. The effects on tumor growth, the composition of the tumor microenvironment (e.g., depletion of Tregs and infiltration of CD8+ T cells), and systemic immune responses are analyzed using techniques like flow cytometry and immunohistochemistry.[12][17][21]

This technical guide provides a comprehensive overview of the discovery and development of two distinct "this compound" molecules, ORIC-114 and CHS-114. Both agents represent promising and innovative approaches to cancer therapy, with ORIC-114 exemplifying precision medicine by targeting specific oncogenic mutations and CHS-114 harnessing the power of the immune system to combat cancer. The ongoing clinical trials for both agents will be crucial in determining their ultimate role in the oncology treatment landscape.

References

- 1. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration [clin.larvol.com]

- 3. ORIC Pharmaceuticals Presents Promising Preclinical Data on Three Programs at the 2022 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 4. bms.com [bms.com]

- 5. Discovery of ORIC-114, a highly selective, brain-penetrant irreversible inhibitor of EGFR and HER2 that demonstrates potential best-in-class properties - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 6. An Open-Label, Phase 1/2 Study of ORIC-114 as a Single Agent or in Combination with Chemotherapy, in Patients with Advanced Solid Tumors Harboring an EGFR or HER2 Alteration | Dana-Farber Cancer Institute [dana-farber.org]

- 7. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. An Open-Label, Phase 1/1b, Study of ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration > Clinical Trials > Yale Medicine [yalemedicine.org]

- 11. ichgcp.net [ichgcp.net]

- 12. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UCSF Solid Tumor Trial → ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration [clinicaltrials.ucsf.edu]

- 14. ORIC-114 EGFR or HER2 Advanced Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. coherus.com [coherus.com]

- 17. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Coherus Unveils Phase I Dose Escalation Study Results of CCR8 Antibody CHS-114 at 2024 ASCO Meeting [synapse.patsnap.com]

- 20. Coherus Oncology | Coherus Presents Preliminary Results from Phase I Dose Escalation Study of its Anti-chemokine receptor 8 (CCR8) Antibody, CHS-114, at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting [investors.coherus.com]

- 21. coherus.com [coherus.com]

- 22. Preliminary results of a phase 1, first-in-human, dose escalation study of the anti-CCR8 cytolytic antibody, CHS-114 (formerly SRF114) in patients with advanced solid tumors. - ASCO [asco.org]

ORIC-114: A Preclinical Technical Overview of a Novel EGFR/HER2 Inhibitor for Exon 20 Insertion Mutations

For Immediate Release: South San Francisco, CA – This whitepaper provides a detailed technical guide on the preclinical data for ORIC-114, a potent and selective, orally bioavailable, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) with high potency against exon 20 insertion mutations. Developed by ORIC Pharmaceuticals, ORIC-114 has demonstrated significant antitumor activity in preclinical models, including those with central nervous system (CNS) metastases, positioning it as a promising therapeutic candidate for a patient population with high unmet medical need.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's mechanism of action, preclinical efficacy, and pharmacokinetic profile.

Executive Summary

Non-small cell lung cancer (NSCLC) patients with EGFR or HER2 exon 20 insertion mutations have a poorer prognosis compared to those with other activating EGFR mutations, and approximately one-third of these patients develop CNS metastases.[2] Current therapeutic options have limited efficacy, particularly in treating brain metastases. ORIC-114 is a brain-penetrant inhibitor designed to address this challenge.[1] Preclinical studies have shown its superior potency and selectivity in targeting these mutations while sparing wild-type EGFR.[3] ORIC-114 has demonstrated robust tumor regressions in both subcutaneous and intracranial NSCLC models, outperforming competitor compounds in efficacy and tolerability.[1] These compelling preclinical data have supported the advancement of ORIC-114 into clinical trials.

Data Presentation

In Vitro Potency and Selectivity

ORIC-114 exhibits low to sub-nanomolar potency against EGFR and HER2 exon 20 insertion mutations in both biochemical and cell-based assays.[4] A key feature of ORIC-114 is its high selectivity for mutant EGFR over wild-type, suggesting a reduced risk of off-target toxicities commonly associated with EGFR inhibitors.

| Assay Type | Target | Potency | Selectivity |

| Biochemical Assay | EGFR Exon 20 Mutants | Sub-nanomolar IC50 | Greater average fold selectivity for exon 20 mutants over wild-type EGFR compared to poziotinib, CLN-081, and BDTX-189 |

| Cell-Based Assay | Ba/F3 cells with EGFR Exon 20 Mutations | Low nanomolar EC50 | High selectivity over wild-type EGFR |

| Kinome Scan | 468 Kinases | Superior kinome selectivity with no off-target kinase liabilities identified compared to firmonertinib, zipalertinib, lazertinib, and BDTX-1535.[5] | High |

In Vivo Efficacy

ORIC-114 has demonstrated significant tumor growth inhibition and regression in various preclinical models of NSCLC with EGFR exon 20 insertion mutations.

| Model Type | Cancer Type | Dosing | Key Findings |

| Subcutaneous Patient-Derived Xenograft (PDX) | NSCLC with EGFR exon 20 insertion (H773_V774insNPH) | 3 mg/kg, once daily, oral | >100% tumor growth inhibition; superior efficacy and tolerability compared to CLN-081 and superior efficacy to BDTX-189. |

| Intracranial Xenograft | NSCLC with EGFR del 19 mutation (PC-9 luciferase-labeled) | 1.5 mg/kg BID or 3 mg/kg QD, oral | Significant regression of established intracranial tumors; greater efficacy than TAK-788. |

| In Vivo Model with Complex Atypical Mutant EGFR | Not specified | Not specified | 100% tumor regressions with all tumors experiencing a complete response.[5][6] |

Pharmacokinetics and Brain Penetrance

ORIC-114 is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, a critical feature for treating CNS metastases.[1]

| Species | Parameter | Value |

| Multiple preclinical species | Brain Availability | Readily brain available |

| Mouse | Free Unbound Brain/Plasma Ratio (Kp,uu) | 0.5 |

| Dog | Free Unbound Brain/Plasma Ratio (Kp,uu) | 1.5 |

| Human (Phase 1) | Half-life | ~10-15 hours, supporting once-daily dosing.[7][8] |

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of ORIC-114 against various EGFR kinase mutants.

Methodology: Recombinant EGFR kinase domains (wild-type and various exon 20 insertion mutants) were incubated with a fluorescently labeled ATP substrate and varying concentrations of ORIC-114. The reaction was allowed to proceed for a specified time at room temperature, after which the kinase activity was measured by quantifying the amount of phosphorylated substrate. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of ORIC-114 on the viability of cells expressing EGFR exon 20 insertion mutations.

Methodology: BaF3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, were engineered to stably express various human EGFR exon 20 insertion mutants. These cells were then seeded in 96-well plates and treated with a serial dilution of ORIC-114 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. EC50 values were determined from the resulting dose-response curves.[9]

In Vivo Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo antitumor efficacy of ORIC-114 in a patient-derived tumor model.

Methodology: Tumor fragments from an NSCLC patient with a confirmed EGFR exon 20 insertion (H773_V774insNPH) were subcutaneously implanted into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. ORIC-114 was administered orally once daily at a dose of 3 mg/kg. Tumor volumes were measured twice weekly with calipers. Body weight was also monitored as an indicator of toxicity. At the end of the study, tumors were harvested for pharmacodynamic analysis, such as measuring the levels of phosphorylated EGFR.[2]

Intracranial Xenograft Model

Objective: To assess the efficacy of ORIC-114 against brain metastases.

Methodology: PC-9 cells, a human NSCLC cell line with an EGFR exon 19 deletion and engineered to express luciferase, were stereotactically injected into the brains of immunocompromised mice. Tumor growth was monitored non-invasively by bioluminescence imaging. Once intracranial tumors were established, mice were treated with ORIC-114 orally. The antitumor activity was quantified by measuring the change in bioluminescence signal over time.

Mandatory Visualizations

Signaling Pathways

Caption: EGFR/HER2 signaling pathways and the inhibitory action of ORIC-114.

Experimental Workflow

Caption: Workflow for the in vivo patient-derived xenograft (PDX) model.

Logical Relationship

Caption: Logical progression of ORIC-114 from unmet need to clinical trials.

References

- 1. oricpharma.com [oricpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Discovery of ORIC-114, a highly selective, brain-penetrant irreversible inhibitor of EGFR and HER2 that demonstrates potential best-in-class properties - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 4. response-heterogeneity-of-egfr-and-her2-exon-20-insertions-to-covalent-egfr-and-her2-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 5. ORIC Pharmaceuticals to Present Posters on Four Programs at the 2021 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 6. ORIC® Pharma Showcases ORIC-114 Data for EGFR Exon 20 Insertions at EORTC-NCI-AACR Symposium [synapse.patsnap.com]

- 7. ORIC® Pharmaceuticals Announces Presentation at the EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | ORIC Stock News [stocktitan.net]

- 8. ORIC® Pharmaceuticals Presents Data Further Supporting Potential Best-In-Class Profile of ORIC-114 to Treat EGFR Exon 20 Insertions and Other Atypical Mutations at the EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 9. oricpharma.com [oricpharma.com]

The Emergence of Antitumor Agent-114: A Potent STING Agonist for Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING in the tumor microenvironment can initiate a robust anti-tumor immune response, transforming immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction. This technical guide provides an in-depth overview of a novel and potent STING agonist, "Antitumor agent-114" (also referred to as compound 14c), a vinylphosphonate-based cyclic dinucleotide.[1] Sourced from preclinical data, this document details the agent's mechanism of action, quantitative anti-tumor efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising new agent.

Introduction to STING-Mediated Immunity

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells.[2] Upon binding to cytosolic double-stranded DNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2] This cytokine milieu is instrumental in bridging the innate and adaptive immune systems, promoting the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately leading to tumor cell eradication.

This compound: A Novel STING Agonist

This compound is a novel, vinylphosphonate-based cyclic dinucleotide designed to potently activate the STING pathway.[1] Preclinical studies have demonstrated its superior potency in vitro compared to other STING agonists that have entered clinical trials.[1] This enhanced activity translates to significant anti-tumor effects in vivo, positioning this compound as a promising candidate for further development in cancer immunotherapy.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vivo Anti-Tumor Efficacy in a 4T1 Syngeneic Mouse Model of Breast Cancer [3][4]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |

| Vehicle Control | - | Intratumoral | Days 1, 4, 7 | - | 0 of 8 mice |

| This compound | 0.22 | Intratumoral | Days 1, 4, 7 | Not specified | Not specified |

| This compound | 0.67 | Intratumoral | Days 1, 4, 7 | 70% | Not specified |

| This compound | 2 | Intratumoral | Days 1, 4, 7 | 80% | 7 of 8 mice |

Table 2: In Vitro Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs) [4]

| Cytokine | EC50 (µM) |

| IFN-γ | 0.07 |

| TNF-α | 0.06 |

| IFN-α | 0.11 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in a 4T1 mouse model of breast cancer.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

This compound (compound 14c)

-

Vehicle control (e.g., sterile PBS)

-

Calipers for tumor measurement

-

Syringes and needles for cell inoculation and drug administration

Procedure:

-

Cell Culture: 4T1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Inoculation: On day 0, mice are subcutaneously inoculated with 1 x 10^5 4T1 cells in the mammary fat pad.

-

Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomized into treatment groups.

-

Drug Administration: this compound is administered intratumorally at the indicated doses (0.22, 0.67, and 2 mg/kg) on days 1, 4, and 7. The vehicle control group receives an equivalent volume of the vehicle.

-

Efficacy Assessment: Tumor volumes are measured throughout the study. The primary endpoints are tumor growth inhibition (TGI) and the incidence of complete tumor regression.

-

Data Analysis: Tumor growth curves are plotted for each group. TGI is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.

In Vitro Cytokine Production Assay

Objective: To determine the potency of this compound in inducing cytokine production in immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

This compound (compound 14c)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ELISA kits for the detection of IFN-γ, TNF-α, and IFN-α

-

Plate reader

Procedure:

-

Cell Seeding: PBMCs or other immune cells are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 24-48 hours at 37°C.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected.

-

Cytokine Measurement: The concentration of IFN-γ, TNF-α, and IFN-α in the supernatants is quantified using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The dose-response curves for each cytokine are plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway and experimental workflow described in this guide.

Caption: STING signaling pathway activated by this compound.

Caption: Experimental workflow for in vivo anti-tumor efficacy study.

Conclusion and Future Directions

This compound has demonstrated significant potential as a STING agonist for cancer immunotherapy. Its potent in vitro activity and remarkable in vivo efficacy in a preclinical breast cancer model underscore its promise. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other tumor models and in combination with other immunotherapeutic modalities, such as immune checkpoint inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the continued development of this promising anti-cancer agent.

Disclaimer: This document has been compiled from publicly available information and abstracts. While every effort has been made to ensure accuracy, the lack of access to the full-text scientific publication may result in omissions of specific details. Researchers are encouraged to consult the primary literature for a complete understanding of the experimental procedures and data.

References

- 1. Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Novel Quinol Antitumor Agent BW114: Mechanism of Action via Thioredoxin Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thioredoxin (Trx) system, a key regulator of cellular redox balance, is a validated target for cancer therapy due to its frequent overexpression in tumor cells, which contributes to their survival and proliferation. Novel heteroaromatic quinols, including the lead compound BW114, have emerged as potent antitumor agents with a mechanism of action centered on the inhibition of this critical system. This document provides a comprehensive technical overview of BW114, detailing its inhibitory effects on the thioredoxin pathway, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction to BW114 and the Quinol Pharmacophore

Heteroaromatic quinols are a novel class of antitumor agents that demonstrate significant and selective antiproliferative activity against a range of cancer cell lines, including colon, renal, and breast carcinomas.[1] The lead compound, BW114, and its analogues exhibit potent in vitro activity with a 50% growth inhibition (GI50) concentration below 0.5 μM.[1] Furthermore, these compounds have shown efficacy in vivo, inhibiting the growth of renal, colon, and breast tumor xenografts.[1][2]

The core chemical structure of these agents, the 4-(hydroxycyclohexa-2,5-dienone) or quinol pharmacophore, is believed to be crucial for their biological activity.[2] This structure allows the compounds to react with nucleophiles, such as the sulfur-containing residues in proteins, suggesting that the thioredoxin system could be a primary target.[2]

Mechanism of Action: Targeting the Thioredoxin System

The thioredoxin system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is essential for maintaining a reducing intracellular environment.[3] It plays a vital role in DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[4] In many cancers, this system is upregulated, helping malignant cells to withstand high levels of reactive oxygen species (ROS) and promoting proliferation.[5]

BW114 and related quinols exert their antitumor effects by directly targeting and inhibiting this system.[1]

Direct Inhibition of Thioredoxin and Thioredoxin Reductase

Cell-free assays have demonstrated that BW114 and its analogue AW464 inhibit the thioredoxin/thioredoxin reductase signaling pathway in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of less than 6 μM.[1][2] The mechanism of inhibition is believed to be covalent and irreversible binding.[2][3] Molecular modeling studies predicted that quinol analogues could bind to the active site cysteine residues (Cys32 and Cys35) of thioredoxin.[2] This was later confirmed by mass spectrometry for the related compound AW464.[1][2] Other evidence points to a direct attack by the quinol on the penultimate C-terminal selenocysteine residue of TrxR, which is critical for its catalytic activity.[3]

Microarray analyses of HCT116 colon cancer cells treated with BW114 (0.5 μM and 1 μM) revealed that thioredoxin reductase was the most significantly upregulated gene (over 3-fold induction).[1][2] This is a likely compensatory response to the functional inhibition of the protein.

Caption: Inhibition of the Thioredoxin Redox Cycle by BW114.

Downstream Cellular Consequences

The inhibition of the thioredoxin system by BW114 triggers a cascade of cellular events that culminate in cell death.

-

Increased Oxidative Stress: By disabling a primary antioxidant pathway, BW114 leads to an accumulation of reactive oxygen species (ROS), creating a state of severe oxidative stress. This is supported by experiments with the analogue AW464, where depleting glutathione (another key antioxidant) increased its cytotoxic potency tenfold.[1] Conversely, supplementing cells with the glutathione precursor N-acetylcysteine reduced the drug's potency by the same factor.[1]

-

Induction of Apoptosis: The high levels of oxidative stress trigger programmed cell death. Treatment of HCT116 and MCF7 cells with quinols leads to a dose-dependent release of cytochrome C from the mitochondria into the cytoplasm.[1] This event is a critical step in the activation of the intrinsic (mitochondrial-dependent) apoptosis pathway.

-

Cell Cycle Arrest: In addition to inducing apoptosis, these novel quinols cause a profound cell cycle block at the G2-M phase, preventing cancer cells from proceeding through mitosis.[2]

Caption: Downstream signaling effects of BW114-mediated Trx inhibition.

Quantitative Data Summary

The antitumor activity and biochemical inhibition properties of BW114 and related quinols have been quantified in several studies. The key data are summarized below.

| Parameter | Compound | System/Cell Line | Value | Reference |

| GI50 | BW114, AW464 | Colon, Renal, Breast Carcinoma Cells | < 0.5 µM | [1] |

| IC50 | BW114, AW464 | Cell-Free Thioredoxin/TrxR Signaling | < 6 µM | [1][2] |

| IC50 | Compound 6 (Quinol Analogue) | Recombinant Rat TrxR (1 hr incubation) | 2.7 µM | [3] |

| Gene Induction | BW114 (0.5-1 µM) | Thioredoxin Reductase in HCT116 Cells | > 3-fold | [1][2] |

Key Experimental Protocols

The characterization of BW114's mechanism of action relies on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

Thioredoxin Reductase (TrxR) Inhibition Assay (DTNB Reduction)

This cell-free assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color detectable at 412 nm.

Methodology:

-

Enzyme Pre-reduction: Incubate recombinant TrxR (e.g., 80-85 nM) with an excess of NADPH (e.g., 100-200 µM) in TE buffer (50 mM Tris, 1 mM EDTA, pH 7.4) for 10 minutes at room temperature to ensure the enzyme is in its reduced, active state.[6]

-

Inhibitor Incubation: Add varying concentrations of BW114 (or DMSO as a vehicle control) to the pre-reduced TrxR. Incubate for a defined period (e.g., 1-2 hours) at 25°C to allow for inhibitor binding.[3][6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing NADPH (final concentration ~0.2 mM) and DTNB (final concentration ~2 mM).[6]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm in kinetic mode using a microplate reader. Record data points for at least 7 minutes.[6]

-

Data Analysis: Calculate the maximum velocity (Vmax) from the linear phase of the reaction curve. Determine the percent inhibition for each BW114 concentration relative to the DMSO control and calculate the IC50 value.

Caption: Workflow for the cell-free TrxR DTNB reduction assay.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of BW114 (e.g., 1 µM) or a vehicle control for a specified time (e.g., 12 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis-inducing potential of BW114.

Caption: Workflow for the Annexin V / PI apoptosis assay.

Western Blotting for Cytochrome C Release

This technique detects the translocation of cytochrome C from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Methodology:

-

Cell Treatment: Treat cells (e.g., HCT116, MCF7) with BW114 (e.g., 1 µM and 5 µM) for the desired duration.[1]

-

Cell Fractionation:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the lysate at low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for cytochrome C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Caption: Workflow for detecting cytosolic cytochrome C release.

Conclusion and Future Directions

The novel quinol antitumor agent BW114 represents a promising therapeutic candidate that selectively targets the thioredoxin redox system. Its mechanism of action involves the direct inhibition of TrxR and/or Trx, leading to a cascade of events including increased oxidative stress, G2-M cell cycle arrest, and induction of mitochondrial-dependent apoptosis.[1][2] The potent and selective antiproliferative activity of BW114 in preclinical models underscores the therapeutic potential of targeting the thioredoxin system in cancers that are highly dependent on this pathway for survival. Further investigation into the precise molecular interactions, in vivo efficacy in a broader range of tumor models, and potential for combination therapies is warranted to advance this promising class of compounds toward clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Elucidation of thioredoxin as a molecular target for antitumor quinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioredoxin reductase inhibition by antitumor quinols: a quinol pharmacophore effect correlating to antiproliferative activity [pubmed.ncbi.nlm.nih.gov]

- 4. Thioredoxin Reductase Inhibition for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Mammalian Thioredoxin Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Whitepaper: Target Identification and Validation of Antitumor Agent-114

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and results pertaining to the target identification and validation of Antitumor Agent-114, a novel small molecule inhibitor with significant potential in oncology. Through a systematic application of chemical proteomics, biophysical assays, and cellular and in vivo models, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have been identified and validated as the primary molecular targets of Agent-114. This guide details the experimental protocols, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Target Identification

The initial phase of our investigation focused on elucidating the molecular target(s) of this compound. A multi-pronged approach was employed to ensure robust and unbiased identification, combining affinity-based proteomics, in-cell target engagement, and genetic interaction mapping.

Experimental Approaches & Protocols

Three orthogonal methods were utilized for target deconvolution:

-

Affinity Chromatography followed by Mass Spectrometry (AC-MS): To isolate binding partners from the native proteome.

-

Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within intact cells.

-

Yeast Three-Hybrid (Y3H) System: To identify protein interactions in a genetically tractable system.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method relies on immobilizing a derivatized version of Agent-114 to a solid support to "fish" for interacting proteins from a cell lysate.

-

Probe Synthesis: Synthesize an analog of Agent-114 incorporating a linker arm and a biotin tag, ensuring the modification does not abrogate biological activity.

-

Bead Preparation: Incubate streptavidin-coated agarose beads with the biotinylated Agent-114 probe (or a DMSO control) for 2 hours at 4°C to allow for immobilization. Wash beads extensively with lysis buffer to remove unbound probe.

-

Lysate Preparation: Culture A549 (non-small cell lung cancer) cells to 80% confluency. Lyse cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: Incubate the clarified lysate with the probe-conjugated beads for 4 hours at 4°C with gentle rotation. A parallel incubation with control beads is performed.

-

Washing: Wash the beads five times with lysis buffer to remove non-specific protein binders.

-

Elution: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.

-

Proteomic Analysis: Separate the eluted proteins on a 1D SDS-PAGE gel. Excise unique bands present in the Agent-114 lane but not the control lane. Perform in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the proteins.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

-

Cell Treatment: Seed SK-BR-3 (HER2-overexpressing breast cancer) cells and treat with either 10 µM this compound or vehicle (0.1% DMSO) for 2 hours at 37°C.[1]

-

Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into a PCR plate. Heat the plate in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[2]

-

Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[3]

-

Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]

-

Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of suspected targets (e.g., EGFR, HER2) by Western Blot. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand.

Protocol: Yeast Three-Hybrid (Y3H) System

This genetic method identifies protein-small molecule interactions by reconstituting a functional transcription factor.[5]

-

System Components: The Y3H system consists of three components: (1) a 'hook' protein (DNA-binding domain fused to DHFR), (2) a 'bait' hybrid molecule (methotrexate linked to Agent-114), and (3) a 'fish' protein (a cDNA library of potential targets fused to a transcriptional activation domain).[6]

-

Library Screening: Transform a yeast strain expressing the 'hook' with a human cDNA library. Culture the transformed yeast in media containing the 'bait' hybrid molecule.

-

Selection & Identification: If a library protein ('fish') binds to Agent-114 on the 'bait', the tripartite complex forms, activating reporter genes (e.g., HIS3, LacZ).[5] Yeast colonies that grow on selective media are picked. The plasmids are isolated, and the cDNA insert is sequenced to identify the interacting protein.

Target Identification: Summary of Results

The following table summarizes the quantitative results from the target identification experiments.

| Method | Primary Hits (Ranked by Score/Abundance) | Quantitative Metric | Value |

| AC-MS | 1. EGFR | Peptide Spectrum Matches | 152 |

| 2. HER2 (ERBB2) | Peptide Spectrum Matches | 118 | |

| 3. ERBB3 | Peptide Spectrum Matches | 45 | |

| CETSA | 1. HER2 | Thermal Shift (ΔTm) | +8.2 °C |

| 2. EGFR | Thermal Shift (ΔTm) | +6.5 °C | |

| Y3H | 1. EGFR | Reporter Gene Activity (β-gal units) | 95.4 |

| 2. HER2 (ERBB2) | Reporter Gene Activity (β-gal units) | 78.1 |

Table 1: Summary of top protein candidates identified for this compound.

The data from all three orthogonal methods consistently identified EGFR and HER2 as the top interacting partners for this compound.

Visualization: Target Identification Workflow

Signaling Pathway Analysis

The identification of EGFR and HER2 strongly implicates the ERBB signaling network, a critical pathway in cell proliferation, survival, and differentiation that is frequently dysregulated in cancer.[7] Agent-114 is hypothesized to function by inhibiting the kinase activity of these receptors.

EGFR and HER2 Signaling

EGFR (HER1) and HER2 are receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors form dimers, leading to the autophosphorylation of intracellular tyrosine residues. These phosphotyrosine sites serve as docking platforms for adaptor proteins, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[8][9] HER2 has no known direct ligand and is the preferred dimerization partner for other ERBB family members, making the HER2/HER3 dimer a potent activator of the PI3K/AKT pathway.[10]

Visualization: EGFR/HER2 Signaling Pathway

Target Validation

Following identification, a series of validation experiments were conducted to confirm that the antitumor activity of Agent-114 is mediated through the inhibition of EGFR and HER2. The validation cascade progressed from biochemical assays to cellular models and finally to in vivo efficacy studies.

Experimental Approaches & Protocols

-

In Vitro Kinase Assay: To determine the direct inhibitory activity and potency of Agent-114 against purified EGFR and HER2 kinases.

-

Cell Viability Assays: To measure the cytotoxic effect of Agent-114 on cancer cell lines with varying levels of EGFR/HER2 expression and dependency.

-

Human Tumor Xenograft Model: To assess the antitumor efficacy of Agent-114 in a living organism.[11]

Protocol: In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of Agent-114 required to inhibit 50% of the kinase activity.

-

Reaction Setup: In a 384-well plate, add recombinant human EGFR or HER2 kinase enzyme to a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Titration: Add this compound in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include a DMSO-only control.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (at the Km concentration for each enzyme) and a specific peptide substrate.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence-based, such as ADP-Glo™).

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Protocol: XTT Cell Viability Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

-

Cell Seeding: Seed cancer cells (e.g., A431 - EGFR dependent; SK-BR-3 - HER2 dependent; MCF-7 - ERBB low) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent. Add 50 µL of this mixture to each well.[13]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. Metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log-concentration of Agent-114.

Protocol: Human Tumor Xenograft Model

This in vivo model evaluates the efficacy of Agent-114 in suppressing tumor growth.

-

Cell Implantation: Subcutaneously inject 5 x 106 NCI-N87 (gastric carcinoma, HER2 amplified) cells suspended in Matrigel into the flank of female athymic nude mice.[11]

-

Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment and control groups (n=8 per group).

-

Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily, for 21 days.

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity. Tumor volume is calculated as (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-EGFR/p-HER2).

Target Validation: Summary of Results

The following tables summarize the quantitative data from the target validation experiments.

| Target Kinase | IC50 (nM) |

| EGFR | 5.2 |

| HER2 | 2.8 |

| VEGFR2 (Control) | >10,000 |

Table 2: Biochemical potency of this compound against purified kinases.

| Cell Line | ERBB Status | EC50 (nM) |

| SK-BR-3 | HER2 Amplified | 15.6 |

| NCI-N87 | HER2 Amplified | 22.4 |

| A431 | EGFR Overexpression | 45.1 |

| MCF-7 | ERBB Low | >25,000 |

Table 3: Cellular potency of this compound in various cancer cell lines.

| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| This compound | 50 | 85.4 | <0.001 |

Table 4: In vivo efficacy of this compound in the NCI-N87 xenograft model.

The results demonstrate that Agent-114 is a potent and selective inhibitor of EGFR and HER2 kinase activity. This biochemical potency translates to effective inhibition of proliferation in cancer cell lines dependent on these receptors and leads to significant tumor growth inhibition in vivo.

Visualization: Target Validation Workflow

Conclusion

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courses.edx.org [courses.edx.org]

- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of STING Agonists: A Profile of "Antitumor agent-114"

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitumor agent-114" is a potent stimulator of interferon genes (STING) agonist, a class of molecules at the forefront of cancer immunotherapy research. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, including that which occurs in cancer cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn can promote the maturation of dendritic cells, enhance the priming of tumor-specific T cells, and ultimately lead to an anti-tumor immune response.

While "this compound" has been identified as a promising STING agonist that can activate immunity and reduce tumor volume in preclinical breast cancer models, comprehensive in vitro cytotoxicity data for this specific agent is not widely available in the public domain. This technical guide, therefore, aims to provide a representative overview of the in vitro cytotoxicity of STING agonists in cancer cell lines, using publicly available data for other well-characterized compounds in this class. Furthermore, this guide provides detailed experimental protocols for assessing cytotoxicity and apoptosis, along with visualizations of the STING signaling pathway and a typical experimental workflow, to serve as a valuable resource for researchers in the field of cancer drug discovery.

Data Presentation: In Vitro Cytotoxicity of Representative STING Agonists

The following table summarizes the 50% inhibitory concentration (IC50) values of various STING agonists against a panel of human cancer cell lines. It is important to note that these values are for representative STING agonists and not specifically for "this compound." The cytotoxic effects of STING agonists can vary depending on the specific compound, the cancer cell line, and the experimental conditions.

| STING Agonist | Cancer Cell Line | Cell Type | IC50 (µM) |

| SNX281 | J774A.1 | Mouse Macrophage-like | 5.4 (EC50 for IFN-β secretion)[1] |

| diABZI | Mel526 | Human Melanoma | Not specified, enhances T-cell cytotoxicity[2] |

| G. applanatum extract | MDA-MB-231 | Human Breast Cancer | 84.6 µg/ml[3] |

| G. applanatum extract | HEp-2 | Human Laryngeal Cancer | 43.2 µg/ml[3] |

| Ethanolic Propolis Extract | MCF7 | Human Breast Cancer | 62.24 µg/mL (24h), 44.15 µg/mL (48h), 32.70 µg/mL (72h)[3] |

| Ethanolic Propolis Extract | A-549 | Human Lung Carcinoma | ~26.4 µg/ml[3] |

| Ethanolic Propolis Extract | Cervical Carcinoma Cells | Human Cervical Cancer | ~117 µg/ml[3] |

Note: The data presented are for representative compounds and extracts that may have STING-activating properties or other cytotoxic mechanisms. Specific IC50 values for "this compound" are not publicly available.

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

"this compound" or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][6]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates or culture flasks

-

"this compound" or other test compounds

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8][9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7][8]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small)

-

Mandatory Visualizations

Caption: The cGAS-STING signaling pathway.

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

- 1. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 2. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]